Product packaging for 3-methyloct-2-en-1-ol(Cat. No.:CAS No. 74676-77-0)

3-methyloct-2-en-1-ol

Cat. No.: B6238077
CAS No.: 74676-77-0
M. Wt: 142.24 g/mol
InChI Key: NPMCAXBLYVUWTC-VQHVLOKHSA-N
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Description

Significance in Organic Chemistry and Natural Product Synthesis

The significance of 3-methyloct-2-en-1-ol in organic chemistry stems primarily from its utility as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive alkene, allows for a variety of chemical transformations.

While direct large-scale application in natural product synthesis is not extensively documented, its structural motifs are present in various natural and synthetic compounds. For instance, the related compound 3-methyloct-1-en-3-ol (B15343702) is found in plant extracts and essential oils. ontosight.ai The synthesis of derivatives, such as 3a-methylhydrindane skeletons, which are core structures in steroids and terpenes, has been achieved using derivatives of 3-methyloct-2-en-7-yn-1-ol, highlighting the potential of the 3-methyloctenyl framework in constructing complex natural product analogs. nii.ac.jp

Furthermore, the fragrance industry has shown interest in structurally similar compounds. Patents for odorant compositions often include related long-chain unsaturated alcohols, such as (6E/Z)-3,6-dimethyloct-6-en-1-ol, which are valued for their floral and fresh scents. google.com This suggests a potential, though less explored, application for this compound and its esters in the creation of novel fragrances.

Context within Alkenyl Alcohol Chemistry

As an alkenyl alcohol, this compound is a representative substrate for a range of chemical reactions characteristic of this class of compounds. The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and it can be esterified or etherified. The trisubstituted double bond is a site for various addition reactions, including hydrogenation to the saturated alcohol, 3-methyloctan-1-ol, and halogenation.

A notable reaction involving this compound is hydroformylation, an industrial process that adds a formyl group and a hydrogen atom across the double bond. wikipedia.org Research has demonstrated the stereospecific hydroformylation of both (E)- and (Z)-3-methyloct-2-en-1-ol, yielding single diastereomers. This level of stereocontrol is significant as it allows for the creation of two new stereocenters in a predictable manner, which is a valuable tool in asymmetric synthesis.

Overview of Research Trajectories

Early research involving structures related to this compound can be traced back to studies on the synthesis of fragrance components and other specialty chemicals. For example, a patent from the early 2000s detailed the synthesis of 6-substituted 3-methyloct-6-enols for use in perfumes. google.com

More recent research has focused on the application of this compound and its analogs in stereoselective reactions. The development of advanced catalytic systems, particularly for reactions like hydroformylation, has enabled more precise control over the stereochemical outcome of reactions involving this and similar trisubstituted alkenes. The investigation into titanium-mediated cyclization of related enynols to form complex cyclic structures further illustrates the ongoing exploration of the synthetic potential of this class of molecules. nii.ac.jp The trajectory of research indicates a shift from basic synthesis to more sophisticated applications in stereoselective synthesis and the construction of complex molecular architectures.

Chemical Data

Below are tables detailing the available chemical data for the (E) and (Z) isomers of this compound and a related positional isomer.

Table 1: Properties of (E)-3-Methyloct-2-en-1-ol

Property Value Source
Molecular Formula C9H18O uni.lu
Molecular Weight 142.24 g/mol
InChIKey NPMCAXBLYVUWTC-VQHVLOKHSA-N uni.lu
SMILES CCCCC/C(=C/CO)/C uni.lu

Table 2: Properties of (Z)-3-methyl-oct-3-en-1-ol

Property Value Source
Molecular Formula C9H18O chemsynthesis.com
Molecular Weight 142.24 g/mol
InChIKey PJQKGOHDVPQQAA-TWGQIWQCBN chemsynthesis.com
SMILES CCCC\C=C(C)/CCO chemsynthesis.com
Boiling Point n/a chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74676-77-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(E)-3-methyloct-2-en-1-ol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h7,10H,3-6,8H2,1-2H3/b9-7+

InChI Key

NPMCAXBLYVUWTC-VQHVLOKHSA-N

Isomeric SMILES

CCCCC/C(=C/CO)/C

Canonical SMILES

CCCCCC(=CCO)C

Purity

95

Origin of Product

United States

Biosynthesis and Natural Occurrence in Biological Systems

Putative Biosynthetic Pathways

The biogenesis of 3-methyloct-2-en-1-ol in organisms has not been definitively characterized. Based on its nine-carbon structure, it may be considered a norisoprenoid or a product derived from fatty acid or polyketide metabolism.

Isoprenoid Pathway Intersections (e.g., related to HMB-PP)

One plausible hypothesis is that this compound arises from the degradation of a larger C10 monoterpene precursor, which itself is synthesized via the isoprenoid pathway. The fundamental building blocks of this pathway are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In many organisms, these precursors are generated through the methylerythritol 4-phosphate (MEP) pathway, a key intermediate of which is (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMB-PP).

A C10 precursor, such as the common monoterpene alcohol geraniol, could undergo oxidative cleavage or enzymatic degradation to yield a C9 fragment like this compound. Norisoprenoids are frequently the product of oxidative cleavage of larger isoprenoid molecules by specific enzymes. google.com While this compound is not a classical head-to-tail isoprenoid, its formation could also be related to pathways that produce irregular monoterpenes. nih.gov This compound has been listed among numerous non-canonical alcohols for potential production in engineered yeast systems, suggesting a theoretical link to isoprenoid-related biosynthetic machinery. google.com

Fatty Acid or Polyketide Pathway Derivations

Alternatively, the carbon skeleton of this compound could be assembled through pathways related to fatty acid or polyketide synthesis. These pathways utilize acetyl-CoA and malonyl-CoA as primary building blocks. The biosynthesis could hypothetically proceed through the following steps:

Chain Initiation: An acetyl-CoA primer initiates the process.

Chain Elongation: Three successive additions of malonyl-CoA, with subsequent reduction of the β-keto group, dehydration, and enoyl reduction, would build a saturated eight-carbon chain.

Methylation: The methyl group at the C3 position could be introduced by using a propionyl-CoA starter unit instead of acetyl-CoA, or via the action of a methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor at a later stage.

Final Modifications: The introduction of the double bond at the C2 position and the reduction of the terminal carboxyl group to a primary alcohol would complete the synthesis.

This remains a speculative pathway, as direct experimental evidence linking this compound to this metabolic route is not available in the current scientific literature.

Pathway Putative Precursors Key Hypothetical Steps
Isoprenoid Degradation Geranyl diphosphate (GPP)1. Synthesis of a C10 monoterpene (e.g., Geraniol). 2. Oxidative cleavage or enzymatic degradation to a C9 structure.
Polyketide/Fatty Acid Acetyl-CoA, Malonyl-CoA, Propionyl-CoA1. Chain assembly via a Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS). 2. Introduction of methyl group. 3. Dehydration and terminal carboxyl reduction.

Natural Isolation and Identification in Organisms

Detailed studies confirming the widespread natural occurrence of this compound are limited.

Occurrence as a Volatile Metabolite in Plants and Fungi

There is currently no specific, verifiable scientific literature detailing the isolation and identification of this compound as a volatile metabolite from plant or fungal species.

Presence in Insect Secretions or Communication Systems

Scientific literature does not currently contain verifiable reports identifying this compound as a component of insect secretions or as a pheromone involved in chemical communication systems.

Enzymology of Biosynthesis

As the definitive biosynthetic pathway for this compound has not been elucidated in any organism, the specific enzymes responsible for its formation remain unknown. If the compound is a norisoprenoid, its formation would likely be catalyzed by enzymes such as carotenoid cleavage dioxygenases (CCDs) or other oxidative enzymes capable of cleaving larger terpene skeletons. If it originates from a polyketide pathway, a specific polyketide synthase (PKS) would be required, along with various modifying enzymes like reductases, dehydratases, and potentially methyltransferases.

Identification and Characterization of Relevant Enzymes

The specific enzymes directly responsible for the biosynthesis of this compound have not been definitively identified and characterized in published research. However, based on its chemical structure, several classes of enzymes are likely involved in its formation. The synthesis of such a compound would necessitate enzymes capable of carbon-carbon bond formation, isomerization, and reduction.

One plausible route is through an irregular monoterpene biosynthetic pathway . Unlike the more common head-to-tail condensation of isoprene (B109036) units, irregular monoterpenes are formed through alternative condensations. For instance, the formation of a C9 skeleton could theoretically involve the modification of a C10 precursor. Enzymes such as prenyltransferases with atypical product specificity could be involved in generating a modified carbon backbone. Subsequent action by cytochrome P450 monooxygenases and alcohol dehydrogenases would be required to introduce the hydroxyl group and establish the final structure.

Another potential origin is the metabolism of fatty acids . Lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases are key enzymes in the production of various volatile C6 and C9 aldehydes and alcohols in plants and fungi. While a direct pathway from common fatty acids to this compound is not established, the enzymatic machinery for such transformations exists within these organisms.

Plausible Enzyme ClassPotential Role in Biosynthesis of this compound
PrenyltransferaseFormation of a C9 or modified C10 isoprenoid precursor.
Cytochrome P450 MonooxygenaseHydroxylation of a hydrocarbon precursor.
Alcohol DehydrogenaseReduction of an aldehyde to an alcohol.
LipoxygenaseInitial oxidation of a fatty acid precursor.
Hydroperoxide LyaseCleavage of a fatty acid hydroperoxide to form smaller aldehydes.

Genetic Basis for Biosynthetic Pathways

The genetic foundation for the production of this compound remains unelucidated. Without the identification of the specific enzymes, pinpointing the corresponding genes is not currently possible. However, drawing parallels from known biosynthetic pathways for structurally related compounds can offer insights into the types of genes that might be involved.

In the context of an irregular monoterpene pathway , the genes would likely include a specialized prenyltransferase synthase gene . These genes can exhibit significant sequence divergence, reflecting their diverse catalytic functions in producing various isoprenoid precursors. Additionally, genes encoding specific cytochrome P450s and alcohol dehydrogenases would be part of a potential gene cluster responsible for the complete biosynthetic pathway.

If this compound is a product of fatty acid metabolism , the genetic basis would involve genes for lipoxygenases (LOX) , hydroperoxide lyases (HPL) , and alcohol dehydrogenases (ADH) . The expression of these genes is often tightly regulated and can be induced by various environmental or developmental cues, such as tissue damage or insect herbivory in plants.

Further research, including transcriptomic and genomic analyses of organisms known to produce this compound, is necessary to identify and validate the specific genes and enzymes involved in its biosynthesis.

Stereochemical Investigations and Control

Enantiomer and Diastereomer Characterization

The unambiguous characterization of the distinct enantiomers and diastereomers of 3-methyloct-2-en-1-ol is fundamental. This involves determining the absolute configuration at the chiral center and the geometry of the double bond.

The assignment of the absolute configuration of this compound's stereoisomers relies on established chemical principles and analytical techniques. The Cahn-Ingold-Prelog (CIP) priority rules are central to this process.

Double Bond Geometry (E/Z): The configuration of the C2=C3 double bond is assigned by determining the priority of the substituent groups on each carbon of the double bond. For C2, the priority is H vs. CH₂OH. For C3, the priority is CH₃ vs. the C4-pentyl chain. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is (Z); if they are on opposite sides, it is (E).

Chiral Center (R/S): The configuration at the C3 stereocenter is determined by assigning priorities to the four attached groups: the C2-alkene moiety, the methyl group, the C4-pentyl chain, and the implicit hydrogen atom. The molecule is then oriented so that the lowest-priority group (hydrogen) points away from the viewer. If the sequence from the highest to the lowest priority of the remaining three groups is clockwise, the configuration is (R); if it is counter-clockwise, the configuration is (S).

Experimentally, these assignments are confirmed using various methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), can be used to determine the E/Z geometry by measuring the spatial proximity between the methyl group and the proton on C2. nih.gov For determining the absolute configuration of the enantiomers, methods such as X-ray crystallography of a crystalline derivative or comparison of chiroptical data (e.g., optical rotation) with that of an authentic, stereochemically defined standard are typically employed.

Conformational analysis of this compound involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The molecule's flexibility, particularly around the C3-C4 and C4-C5 bonds, gives rise to various conformers that exist in equilibrium. The relative energies of these conformers determine their population at a given temperature.

The study of these conformations and their equilibria is typically performed using a combination of computational modeling and experimental techniques like NMR spectroscopy. researchgate.net Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between protons, which helps in elucidating the predominant conformations in solution. mdpi.com Computational methods, such as density functional theory (DFT), can be used to calculate the energies of different conformers and predict the most stable arrangements, which are generally those that minimize steric hindrance between the alkyl chain, the methyl group, and the allylic alcohol moiety. While these are the standard methodologies, specific conformational analysis studies published for this compound are not readily found in scientific literature.

Chiral Resolution Techniques

Since the synthesis of this compound often results in a racemic mixture (an equal mixture of (R) and (S) enantiomers), its resolution into individual enantiomers is a critical process for many applications.

Resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers. wikipedia.org This technique is not directly applicable to the alcohol this compound but can be employed after its conversion into an acidic or basic derivative.

For example, the racemic alcohol can be reacted with a dicarboxylic anhydride (B1165640) (e.g., phthalic anhydride) to form a racemic mixture of acidic half-esters. This mixture of acids is then treated with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, most importantly, different solubilities. libretexts.org This difference allows for their separation by fractional crystallization. nih.gov Once a diastereomeric salt is isolated, the chiral auxiliary (the base) is removed by treatment with an acid, yielding the enantiomerically enriched half-ester, which can then be hydrolyzed back to the enantiopure this compound.

Chiral stationary phase (CSP) chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used analytical and preparative technique for separating enantiomers directly. csfarmacie.czresearchgate.net In this method, the racemic mixture of this compound is passed through a column packed with a chiral stationary phase.

The enantiomers interact differently with the CSP, forming transient diastereomeric complexes. researchgate.net This difference in interaction strength leads to different retention times for the (R) and (S) enantiomers, enabling their separation. sigmaaldrich.com For allylic alcohols like this compound, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates, are often effective. nih.gov The choice of mobile phase (typically a mixture of alkanes and alcohols) is crucial for optimizing the separation.

Illustrative Data for Chiral HPLC Separation

Enantiomer Retention Time (min) Resolution (Rs)
(R)-3-methyloct-2-en-1-ol 12.5 2.1
(S)-3-methyloct-2-en-1-ol 14.2

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other when treated with a chiral catalyst or reagent. rsc.org This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Biocatalysis: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols. polimi.it For this compound, a common strategy is lipase-catalyzed enantioselective acylation, often using an acyl donor like vinyl acetate. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase can selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the S-enantiomer as the unreacted alcohol. nih.govnih.gov The resulting ester and the remaining alcohol can then be easily separated by standard chromatographic methods. The efficiency of the resolution is described by the enantiomeric ratio (E).

Chiral Reagents: Non-enzymatic methods can also achieve kinetic resolution. Chiral acylation catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), have been developed that show good selectivity for the resolution of various allylic alcohols. rsc.org These catalysts mediate the reaction between the alcohol and an acylating agent (e.g., acetic anhydride), with one enantiomer reacting significantly faster than the other.

Illustrative Data for Lipase-Catalyzed Kinetic Resolution

Parameter Value
Conversion ~50%
Enantiomeric Excess (ee) of product >99%
Enantiomeric Excess (ee) of substrate >99%
Enantiomeric Ratio (E) >200

Note: This table illustrates typical results for a highly selective kinetic resolution and does not represent specific experimental data for this compound.

Diastereoselective and Enantioselective Methodologies

The creation of the stereocenter in this compound necessitates the use of synthetic methods that can selectively produce one stereoisomer over others. Both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the hydroxyl-bearing carbon are critical targets for control.

Substrate-Controlled Stereoselection

In substrate-controlled stereoselection, the inherent structural and stereochemical features of the starting material dictate the stereochemical outcome of a reaction. This approach relies on the transfer of chirality from a pre-existing stereocenter in the substrate to a newly formed one.

One theoretical approach to the diastereoselective synthesis of this compound involves the reduction of a chiral α,β-unsaturated ketone precursor, such as (R)- or (S)-3-methyloct-2-en-1-one. The existing stereocenter at the α-position to the carbonyl group can direct the incoming hydride reagent to one of the two diastereotopic faces of the carbonyl group. This facial bias is often governed by principles such as Felkin-Anh or Cram's chelation control models, depending on the nature of the substituent and the reaction conditions.

For instance, the reduction of a chiral, non-racemic precursor could proceed as follows, with the diastereomeric ratio (d.r.) of the product being a key measure of the reaction's selectivity. The size of the substituents around the existing stereocenter and their conformational preferences are crucial in determining the degree of stereochemical induction.

Table 1: Theoretical Diastereoselective Reduction of a Chiral Precursor

EntryPrecursorReducing AgentProposed Major DiastereomerProposed Diastereomeric Ratio (d.r.)
1(S)-3-methyl-4-hydroxyoct-2-en-1-oneNaBH4(1S,3S)-3-methyloct-2-ene-1,4-diol>90:10
2(S)-3-methyl-4-(tert-butyldimethylsilyloxy)oct-2-en-1-oneL-Selectride®(1R,3S)-3-methyloct-2-ene-1,4-diol>95:5

Reagent-Controlled Stereoselection

Reagent-controlled stereoselection employs a chiral reagent, catalyst, or auxiliary to influence the stereochemical course of a reaction, creating a chiral product from a prochiral or racemic substrate. This approach is highly versatile and widely used for the synthesis of enantiomerically enriched compounds.

A prominent strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3-methyloct-2-en-1-one. Chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4) modified with chiral ligands, or catalytic asymmetric hydrogenation using chiral transition metal complexes, can effectively differentiate between the two enantiotopic faces of the carbonyl group.

For example, the use of a chiral oxazaborolidine catalyst, as pioneered by Corey, Itsuno, and Bakshi (CBS reduction), is a powerful method for the enantioselective reduction of prochiral ketones. The catalyst forms a complex with borane, and the substrate coordinates to this complex in a way that shields one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Another powerful reagent-controlled method is the enantioselective addition of an organometallic reagent to an appropriate aldehyde. For the synthesis of this compound, this could involve the asymmetric addition of a methyl group to oct-2-enal or the addition of a pentyl group to 3-methylpropenal, mediated by a chiral catalyst or ligand. Chiral amino alcohols and diamines are often employed as ligands to control the stereochemical outcome of such additions.

Table 2: Illustrative Enantioselective Synthesis of this compound via Reagent-Control

EntrySubstrateChiral Reagent/CatalystProduct EnantiomerEnantiomeric Excess (e.e.) (%)
13-methyloct-2-en-1-one(R)-CBS catalyst, BH3·SMe2(S)-3-methyloct-2-en-1-ol>95
23-methyloct-2-en-1-oneNoyori's (S,S)-RuCl2(p-cymene)(TsDPEN) catalyst, HCOOH/Et3N(R)-3-methyloct-2-en-1-ol>98
3oct-2-enalMe2Zn, (1R,2S)-N,N-dibutylnorephedrine(S)-3-methyloct-2-en-1-ol>90

The choice between substrate-controlled and reagent-controlled methodologies depends on various factors, including the availability of chiral starting materials, the desired stereoisomer, and the required level of stereochemical purity. Both approaches offer powerful tools for the stereochemically defined synthesis of this compound, a compound of interest in various chemical fields.

Biological and Ecological Functions

Roles in Interspecific and Intraspecific Communication

Semiochemicals are essential for communication in a vast array of organisms, and compounds structurally similar to 3-methyloct-2-en-1-ol are well-documented for their roles as both pheromones and kairomones, facilitating intricate dialogues between insects and other organisms.

While direct pheromonal activity of this compound is not extensively documented, its structural characteristics—a C9 unsaturated primary alcohol with a methyl branch—are features commonly found in insect pheromones. Miscellaneous groups of insect sex pheromones include secondary alcohols with C7 and C9 carbon chains, as well as methyl-branched compounds nih.gov. This suggests that this compound has the potential to function as a pheromone in certain insect species.

For instance, various methyl-branched primary and secondary alcohols serve as aggregation or sex pheromones in Coleoptera (beetles) and other insect orders rsc.org. A notable analogue is citronellol (3,7-dimethyloct-6-en-1-ol), which functions as a sex pheromone for mites nih.gov. The structural similarity between citronellol and this compound underscores the potential for the latter to have a similar biological function.

The biosynthesis of such pheromones in insects often originates from fatty acid metabolism, with modifications creating the species-specific compounds that are crucial for mating and aggregation nih.gov.

Table 1: Examples of Structurally Similar Compounds with Pheromonal Activity

Compound Name Chemical Formula Insect Order/Family Pheromone Type
Citronellol C10H20O Acarina (Mites) Sex Pheromone
Various C7-C9 Methyl-branched Secondary Alcohols - Coleoptera (Weevils) Aggregation Pheromone
Various Methyl-branched Primary Alcohols - Coleoptera Aggregation/Sex Pheromone

Kairomones are semiochemicals that are emitted by one species and benefit a receiving species, often a predator or parasitoid, by helping it locate its prey or host. Compounds structurally related to this compound have been identified as having kairomonal effects.

For example, β-citronellol is a component of a volatile blend that exhibits kairomonal activity for the aphid parasitoid Diaeretiella rapae nih.gov. This indicates that natural enemies of certain herbivorous insects can co-opt the pheromones or other volatile emissions of their prey to facilitate host location. The blend of these compounds can be more attractive to natural enemies than individual components alone nih.gov.

This phenomenon is a key aspect of tritrophic interactions, where the chemical cues from a host plant and the herbivore itself are used by the third trophic level (predators and parasitoids) to locate their food source.

Function as a Volatile Organic Compound (VOC) in Ecosystems

As a volatile organic compound, this compound and its analogues are released into the environment and contribute to the complex chemical landscape that mediates ecological interactions.

Plants, when attacked by herbivores, release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs) nih.govfrontiersin.org. These emissions can serve as a form of indirect defense by attracting the natural enemies of the attacking herbivores nih.govfrontiersin.org. The blend of HIPVs is often specific to the herbivore species, providing detailed information to foraging predators and parasitoids frontiersin.org.

While the direct emission of this compound as an HIPV is not specifically documented, plants are known to release a variety of alcohols, aldehydes, and other VOCs in response to herbivory nih.govmdpi.com. For instance, green leaf volatiles (GLVs), a class of C6 alcohols and aldehydes, are common components of HIPV blends mdpi.com. It is plausible that larger, methyl-branched alcohols like this compound or its isomers could also be part of the HIPV profile of certain plant species under specific herbivore pressures.

Citronellol, a structural analogue, is a known constituent of many plant essential oils, which can be released in higher quantities upon herbivore damage wikipedia.orgnih.gov.

The release of VOCs by plants, including compounds analogous to this compound, plays a crucial role in mediating interactions between plants and insects researchgate.netresearchgate.net. These chemical signals can either attract or repel herbivores, and they are instrumental in attracting the natural enemies of those herbivores researchgate.net.

For example, the volatile emissions from a plant can inform a female insect about the suitability of the plant for oviposition. The presence of certain compounds may indicate that the plant is already heavily infested or has mounted a strong chemical defense, thus deterring further colonization. Conversely, these same chemical cues can act as a beacon for predators and parasitoids, signaling the presence of a meal mdpi.comresearchgate.net. The specific blend of volatiles, which can include various alcohols, is critical in these interactions mdpi.com.

Volatile organic compounds also play a role in the communication and interaction between microorganisms. While the direct role of this compound in microbial interactions is an area requiring more research, the antimicrobial properties of structurally similar compounds are well-established.

Citronellal, the aldehyde corresponding to citronellol, has demonstrated both antibacterial and antifungal properties researchgate.netnih.gov. This suggests that related alcohols like this compound could also possess antimicrobial activity, potentially influencing the microbial communities on plant surfaces (phyllosphere) or in the soil (rhizosphere).

Furthermore, microorganisms themselves are capable of producing a wide array of volatile compounds, including alcohols, which can mediate their interactions researchgate.net. Some microbes can also biotransform plant-derived terpenoids like citronellol into other valuable compounds preprints.orgnih.govelsevierpure.com. This indicates a complex interplay between plants, microbes, and the volatile chemicals they produce and modify.

Structure-Activity Relationships in Biological Contexts

A critical aspect of understanding any biologically active compound is the examination of its structure-activity relationship (SAR). This involves determining how the specific three-dimensional arrangement of atoms in a molecule influences its biological effect. For this compound, this would involve studying its various isomers and their differential impacts on biological systems.

Elucidation of Biological Receptor Interactions

The biological effects of a compound are mediated through its interaction with specific molecular receptors in an organism. These interactions are highly dependent on the three-dimensional shape and chemical properties of both the compound (the ligand) and the receptor.

Understanding the receptor interactions of this compound would require experimental approaches such as radioligand binding assays, molecular docking studies, and functional assays on cells expressing potential target receptors. Such studies would aim to identify the specific proteins that this compound binds to and to characterize the nature of this binding, including the binding affinity and the conformational changes induced in the receptor. The lack of primary research in this area means that the molecular targets of this compound remain unknown.

Table 2: Potential Receptor Interaction Profile for this compound (Note: This table is illustrative and does not represent actual experimental data.)

Receptor TargetBinding Affinity (Kd)Functional Effect
UnknownNot DeterminedNot Determined

Advanced Analytical Characterization in Complex Matrices

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of 3-methyloct-2-en-1-ol. By probing the interactions of the molecule with electromagnetic radiation, these methods can map its atomic connectivity and identify its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would provide an unambiguous structural assignment.

1H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals include a broad singlet for the hydroxyl (-OH) proton, a doublet for the methylene protons adjacent to the hydroxyl group (-CH2OH), a triplet for the vinylic proton (=CH-), and various signals for the alkyl chain and methyl groups.

13C NMR: The carbon NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment. Expected signals would include those for the sp2 hybridized carbons of the double bond (in the 120-140 ppm range), the sp3 carbon bearing the hydroxyl group (~60-70 ppm), and the aliphatic carbons of the octyl chain and methyl group (in the 10-40 ppm range). oregonstate.edulibretexts.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the sequence of protons in the alkyl chain and their relationship to the vinylic proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the 13C NMR spectrum.

Predicted NMR Data for (E)-3-methyloct-2-en-1-ol

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Notes
C1 (-CH2OH)~4.1 (d)~68Affected by electronegative oxygen.
C2 (=CH-)~5.4 (t)~125Vinylic proton, coupled to C1 protons.
C3 (=C(CH3)-)-~138Quaternary carbon, no attached proton.
C4 (-CH2-)~2.0 (q)~35Allylic protons.
C5 (-CH2-)~1.3 (sex)~29Aliphatic chain.
C6 (-CH2-)~1.3 (sex)~32Aliphatic chain.
C7 (-CH2-)~1.3 (quin)~22Aliphatic chain.
C8 (-CH3)~0.9 (t)~14Terminal methyl group.
C9 (C3-CH3)~1.7 (s)~16Methyl group on the double bond.
-OHVariable (br s)-Chemical shift is concentration dependent.

This table presents predicted data based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

GC-MS: When coupled with Gas Chromatography, MS is a powerful tool for analyzing volatile compounds like this compound. In electron ionization (EI) mode, the molecule is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the molecular weight (142.24 g/mol ), although it may be weak or absent for primary alcohols. libretexts.org Common fragmentation pathways for unsaturated alcohols include:

Loss of water (H₂O): A prominent peak at m/z [M-18].

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this can lead to a characteristic ion.

Allylic cleavage: Fission of the C-C bond at the allylic position (C3-C4), which is favorable due to the stability of the resulting allylic carbocation. libretexts.org

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula (C₉H₁₈O) with high confidence. This helps to distinguish it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio) Proposed Fragment Fragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion (M⁺)
124[C₉H₁₆]⁺Loss of H₂O (M-18)
95[C₇H₁₁]⁺Allylic cleavage (loss of -CH₂CH₂CH₃)
85[C₅H₉O]⁺Cleavage at C4-C5
71[C₅H₁₁]⁺Cleavage at C3-C4 (charge on alkyl fragment)
57[C₄H₉]⁺Further fragmentation of the alkyl chain
43[C₃H₇]⁺Further fragmentation of the alkyl chain

This table presents predicted major fragments based on established fragmentation rules for unsaturated alcohols. libretexts.orgchemguide.co.uk The relative intensities of these fragments would be determined experimentally.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. maricopa.edu

C-H stretching vibrations from the sp³ hybridized alkyl chain just below 3000 cm⁻¹, and from the sp² hybridized vinylic C-H bond just above 3000 cm⁻¹. vscht.cz

A medium-intensity band around 1670-1680 cm⁻¹ due to the C=C double bond stretching vibration. pressbooks.pub

A strong band around 1050-1150 cm⁻¹ from the C-O stretching vibration.

Raman spectroscopy would also detect the C=C stretch, which is often a strong signal in Raman due to the polarizability of the double bond.

Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 3600O-H stretch (alcohol)Strong, Broad
3010 - 3080=C-H stretch (vinylic)Medium
2850 - 2960-C-H stretch (aliphatic)Strong
1670 - 1680C=C stretch (alkene)Medium
1450 - 1470-CH₂- bend (scissoring)Medium
1050 - 1150C-O stretch (primary alcohol)Strong

This table presents predicted absorption bands based on standard IR correlation tables. maricopa.eduvscht.czrsc.org

Chromatographic Separation and Quantification

Chromatographic methods are essential for isolating this compound from complex matrices and for its accurate quantification.

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. Method development would involve selecting an appropriate capillary column. A mid-polar stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups (e.g., DB-5ms, BPX35), would be a suitable starting point to achieve good separation from other components in a mixture. trajanscimed.com Flame Ionization Detection (FID) would provide robust quantification, while Mass Spectrometry (MS) detection would provide identification.

Liquid Chromatography (LC): While GC is often preferred for this type of compound, LC can also be employed. A reversed-phase method using a C18 or C8 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would be a standard approach. shodex.comshodex.com Detection could be achieved using a Refractive Index Detector (RID) or, after derivatization, a UV detector.

Example Chromatographic Method Parameters

Parameter Gas Chromatography (GC) Liquid Chromatography (LC)
Column Mid-polar capillary (e.g., 30m x 0.25mm, 0.25µm film)Reversed-phase C18 (e.g., 150mm x 4.6mm, 5µm)
Carrier/Mobile Phase Helium or HydrogenWater/Acetonitrile gradient
Injector Temp. 250 °CN/A
Oven Program 60 °C (2 min) to 240 °C at 10 °C/min40 °C (Isocratic)
Detector FID or MSRID or UV (with derivatization)

This table provides typical starting parameters for method development. Optimization would be required for specific applications.

This compound can exist as geometric isomers (E/Z or cis/trans) due to the substituted double bond. The (E)-isomer and (Z)-isomer are diastereomers with different physical properties and can typically be separated using high-resolution capillary GC columns. The difference in their spatial arrangement leads to slightly different retention times, allowing for their individual quantification.

If a chiral center were present in the molecule (which is not the case for the parent structure but could be for derivatives), the resulting enantiomers would require a chiral stationary phase (CSP) for separation. Chiral GC columns, often based on derivatized cyclodextrins, are designed to have specific interactions with enantiomers, leading to differential retention and separation. This allows for the determination of the enantiomeric excess (ee) in a sample.

Strategy for Isomer Separation of this compound

Isomer Type Analytical Technique Stationary Phase / Column Principle of Separation
Geometric (E/Z) High-Resolution GCStandard mid-polar or polar capillary columnDifferences in boiling point and interaction with the stationary phase due to different molecular shapes.
Enantiomers (if chiral) Chiral GC or Chiral LCChiral Stationary Phase (e.g., derivatized cyclodextrin)Formation of transient diastereomeric complexes with the stationary phase, leading to different retention times.

Separation of geometric isomers is standard, while enantiomeric separation is only applicable to chiral analogs.

Trace Analysis in Environmental or Biological Samples

The detection and quantification of this compound at trace levels in environmental and biological samples present significant analytical challenges. The complexity of these matrices, which can include a multitude of interfering compounds, necessitates highly selective and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile organic compounds like this compound. gcms.czazolifesciences.com

For enhanced separation of complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers superior chromatographic resolution. gcms.czchromatographyonline.com This technique can be particularly advantageous when analyzing intricate samples where co-elution of analytes with matrix components is a concern. chromatographyonline.com

Sample preparation is a critical step in trace analysis. Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are often utilized for the extraction and preconcentration of volatile and semi-volatile compounds from environmental and biological samples. These methods are favored for their simplicity, efficiency, and minimal solvent consumption.

In biological matrices, such as blood or urine, the analysis of this compound may require more extensive sample cleanup procedures to remove proteins and other interfering substances. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) are common approaches to isolate the analyte of interest before instrumental analysis.

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. nih.gov Method validation for the analysis of this compound would typically involve the assessment of several key performance characteristics. azolifesciences.comrestek.comresearchgate.net

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of compounds similar to this compound using GC-MS, calibration curves typically show excellent linearity with correlation coefficients (R²) greater than 0.99. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For trace analysis of similar volatile compounds, LOQs in the range of 0.01 to 0.9 µg/mL have been reported. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. azolifesciences.comresearchgate.net Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (%RSD). researchgate.net For methods analyzing similar compounds, recoveries are often in the range of 77% to 107%, with intra-day and inter-day precision (RSD) values generally below 15%. nih.govresearchgate.net

Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. The use of mass spectrometry provides high selectivity, particularly when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

The following interactive table summarizes typical performance characteristics for the analysis of compounds structurally related to this compound.

Performance CharacteristicTypical Value/Range
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.01 - 0.9 µg/mL
Recovery 77% - 107%
Precision (%RSD) < 15%

Chemical Transformations and Derivatization

Use as a Building Block in Complex Molecule Synthesis

While specific examples of the use of 3-methyloct-2-en-1-ol in the synthesis of complex molecules are not extensively reported in scientific literature, its structure suggests several potential applications as a synthetic intermediate.

Carbon Chain Extension and Functional Group Interconversion

The structure of this compound allows for various strategies for carbon chain extension and functional group interconversion. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce new carbon-carbon bonds. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This derivative could then react with organometallic reagents like Grignard or Gilman reagents to extend the carbon chain.

Furthermore, the double bond can be a site for various addition reactions. For example, hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group, which could then be further manipulated.

Cyclization Reactions involving the Alcohol Moiety

The hydroxyl group of this compound can participate in intramolecular cyclization reactions. For instance, under acidic conditions, the hydroxyl group could protonate and act as a leaving group, generating an allylic carbocation. This carbocation could then be attacked by an internal nucleophile if one were present in the molecule after initial modifications. Biomimetic cyclizations of similar terpene-derived alcohols, such as geraniol, are well-documented and often proceed through carbocationic intermediates to form cyclic structures. nih.govrsc.org While no specific cyclization of this compound is reported, analogous pathways could theoretically be employed.

Oxidation and Reduction Reactions

The functional groups of this compound can be selectively oxidized or reduced.

Oxidation: The primary allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, 3-methyloct-2-enal. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are typically used for this transformation to avoid over-oxidation to the carboxylic acid. organic-chemistry.orgorganic-chemistry.orgsltchemicals.com The selective oxidation of allylic alcohols is a common and valuable transformation in organic synthesis. nih.govthieme-connect.com

Oxidizing Agent Product General Observations
Pyridinium Chlorochromate (PCC)3-methyloct-2-enalMild oxidation, stops at the aldehyde.
Manganese Dioxide (MnO2)3-methyloct-2-enalSelective for allylic and benzylic alcohols.

Reduction: The double bond in this compound can be selectively reduced through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) to yield 3-methyloctan-1-ol. This reaction typically proceeds under a hydrogen atmosphere. Alternatively, reducing agents that target the carbonyl group after an initial oxidation, such as sodium borohydride (B1222165) in the presence of cerium chloride (Luche reduction), could be used to selectively reduce the aldehyde back to the alcohol without affecting other reducible groups. researchgate.netrsc.orgrsc.orgyoutube.com

Reducing Agent/Method Product General Observations
H2, Pd/C3-methyloctan-1-olReduces the carbon-carbon double bond.

Formation of Esters, Ethers, and Other Derivatives

The hydroxyl group of this compound is readily converted into a variety of derivatives.

Esters: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. The esterification of terpene alcohols is a common method for producing fragrance compounds. tandfonline.comtandfonline.comgoogle.comconferenceproceedings.internationalrsc.org For example, reaction with acetic anhydride would yield 3-methyloct-2-en-1-yl acetate.

Ethers: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.orgresearchgate.net For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-methoxy-3-methyloct-2-ene.

Derivative Reagents Reaction Type
Ester (e.g., Acetate)Acetic Anhydride, PyridineEsterification
Ether (e.g., Methyl Ether)1. NaH; 2. CH3IWilliamson Ether Synthesis

Polymerization and Materials Science Applications

As an allylic alcohol, this compound has the potential to be used as a monomer in polymerization reactions. Terpenes and their derivatives are increasingly being explored as renewable feedstocks for the synthesis of bio-based polymers. mdpi.comdiva-portal.orgnottingham.ac.uknih.govmdpi.comnottingham.ac.uktaylorfrancis.com

The double bond can undergo radical or cationic polymerization. However, the direct polymerization of allylic alcohols can be challenging. A common strategy is to first convert the alcohol into a more reactive monomer, such as an acrylate (B77674) or methacrylate (B99206) ester. The resulting monomer can then be polymerized using standard techniques like free radical polymerization to yield polymers with pendant functional groups derived from the original alcohol. These functional groups can be used for further cross-linking or modification of the polymer properties. While specific studies on the polymerization of this compound are not available, the general principles of terpene-based polymer synthesis suggest its potential in this area. acs.orgresearchgate.netmdpi.com

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis (e.g., MM2 calculations)

There are no specific studies in the public domain that have conducted molecular modeling or conformational analysis of 3-methyloct-2-en-1-ol using methods such as MM2 calculations. Such studies would typically provide insights into the molecule's three-dimensional structure, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment and other molecules.

Quantum Chemical Calculations of Electronic Structure

Similarly, a search for quantum chemical calculations focusing on the electronic structure of this compound yielded no specific results. These calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electron distribution within the molecule, its orbital energies (HOMO and LUMO), and its reactivity. Without such studies, key electronic properties of this compound remain theoretical.

Reaction Mechanism Elucidation via Computational Chemistry

The application of computational chemistry to elucidate the reaction mechanisms involving this compound has not been documented in scientific literature. This type of research would involve mapping the potential energy surface of reactions where this alcohol is a reactant or product, identifying transition states, and calculating activation energies. Such computational insights are invaluable for optimizing reaction conditions and understanding reaction pathways.

Prediction of Spectroscopic Properties and Biological Activity

While computational methods are frequently used to predict spectroscopic data (such as NMR and IR spectra) and to screen for potential biological activities, there is no evidence of these techniques being applied specifically to this compound. Predictive studies could offer hypotheses about its function and guide experimental investigations. The prediction of biological activity often involves techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates a compound's structure with its biological effects.

Future Directions and Emerging Research Areas

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability is driving research into environmentally benign synthetic methods. For 3-methyloct-2-en-1-ol, future research will likely focus on moving away from traditional syntheses that may rely on harsh conditions, stoichiometric reagents, and volatile organic solvents.

Key research thrusts include:

Biocatalysis: The use of isolated enzymes or whole-cell systems offers a highly selective and efficient route to allylic alcohols. nih.govrsc.orgmanchester.ac.uk Research into enzymes like carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs) could enable the conversion of renewable feedstocks, such as α,β-unsaturated carboxylic acids, directly to this compound under mild, aqueous conditions. rsc.orgmanchester.ac.uk This approach minimizes waste and avoids the use of toxic heavy metal catalysts.

Atom-Economic Catalysis: Transition-metal catalysis presents opportunities for high-efficiency synthesis. Future developments may involve ruthenium-catalyzed redox isomerization of other allylic alcohols or nickel-catalyzed direct coupling of appropriate alkyne precursors with methanol, a renewable C1 source. rsc.orgnih.gov Such methods maximize the incorporation of starting materials into the final product, a core principle of green chemistry. pnas.org

Use of Greener Solvents: The exploration of alternative reaction media, such as deep eutectic solvents (DES), is a promising avenue. These solvents are often biodegradable, non-toxic, and derived from renewable sources. rsc.org Developing a synthesis for this compound in a DES could significantly reduce the environmental footprint of its production. rsc.org

Flow Chemistry: Continuous-flow reactors offer enhanced safety, efficiency, and scalability compared to batch processes. By precisely controlling reaction parameters, flow chemistry can improve yields and reduce byproduct formation, contributing to a cleaner synthetic pathway.

Green Synthesis StrategyPotential Advantage for this compound Production
Biocatalysis High stereoselectivity, mild reaction conditions, use of renewable feedstocks.
Atom-Economic Catalysis Maximizes raw material efficiency, reduces waste.
Greener Solvents (e.g., DES) Reduces reliance on volatile organic compounds (VOCs), improves process safety.
Flow Chemistry Enhanced control, scalability, and safety; potential for higher yields.

Deeper Understanding of its Ecological Nexus

Many volatile organic compounds (VOCs) similar to this compound play crucial roles in mediating interactions between organisms. academicjournals.org A significant area for future research is to uncover the specific ecological functions of this compound. Given its structure, it may be an "irregular monoterpenoid," a class of compounds whose biosynthesis and ecological significance are not fully understood. nih.govacs.orgresearchgate.net

Future research should focus on:

Semiochemical Identification: Investigating whether this compound acts as a semiochemical (e.g., a pheromone, kairomone, or allomone). This would involve headspace analysis of plants and insects to see if the compound is naturally emitted, followed by electrophysiological and behavioral assays to determine if it elicits a response in other organisms.

Biosynthetic Pathway Elucidation: If found in nature, determining its biosynthetic origin is critical. Research could uncover novel enzymes, such as a cis-prenyl diphosphate (B83284) synthase, that catalyze its formation through an irregular condensation of isoprenoid precursors like dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net This knowledge is foundational for potential biotechnological production.

Biotechnological Production for Specific Stereoisomers

Chemical synthesis often produces a mixture of stereoisomers (enantiomers and diastereomers), but in nature, biological activity is typically associated with a single, specific isomer. Biotechnological production offers a path to creating enantiomerically pure this compound, which is highly desirable for the fragrance industry and for studying its specific biological effects.

Emerging research areas include:

Metabolic Engineering: Genetically engineering microbial hosts like Escherichia coli or yeast to produce the target molecule from simple sugars. nih.govfrontiersin.org This involves introducing and optimizing a heterologous metabolic pathway, potentially borrowing enzymes from the newly discovered biosynthetic routes of irregular monoterpenoids. nih.govnih.gov

Enzymatic Resolution and Asymmetric Synthesis: Employing stereoselective enzymes, such as lipases, to either resolve a racemic mixture of this compound or to synthesize a specific stereoisomer from a prochiral substrate. nih.gov This approach leverages the inherent chirality of enzymes to achieve high enantiomeric purity.

Photoenzymatic Cascades: Combining the power of light (photocatalysis) with enzymes to drive novel chemical transformations. For instance, a cascade could be designed to convert renewable unsaturated fatty acids into specific chiral alcohols, a strategy that could be adapted for this compound. researchgate.net

Advanced Analytical Tools for In-situ Monitoring

Understanding the ecological role and dynamics of this compound requires the ability to detect and quantify its presence in real-time and directly in its natural environment (in-situ). Traditional methods involving sample collection and lab-based analysis (e.g., GC-MS) often miss the temporal and spatial subtleties of VOC emission. nih.gov

Future research will benefit from the application of advanced analytical tools:

Wearable Plant Sensors: Developing flexible, graphene-based sensor patches that can be non-invasively placed on a plant leaf to continuously monitor for the emission of this compound. acs.orgmemslab.netncsu.edu These sensors can provide real-time data on how emissions change in response to environmental stressors like pathogen attack or drought. nih.govnih.gov

Real-Time Mass Spectrometry: Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allow for the direct injection and analysis of volatile compounds from the air with high temporal resolution, enabling the tracking of rapid changes in emission rates. nih.gov

Bio-inspired Sensors: Creating sensors engineered from insect pheromone receptors. inrae.fr Such devices could offer unparalleled sensitivity and specificity for detecting this compound if it is found to be a pheromone, enabling early pest detection in agriculture. inrae.fr

Optical Interferometry: Using laser-based systems to visualize the accumulation of scents in the air. This technique can reveal previously unknown patterns of emission, such as whether the compound is released continuously or in discrete pulses. frontiersin.orgkaist.ac.kr

Analytical ToolPrinciple of OperationPotential Application for this compound
Wearable Plant Sensor Chemiresistive sensors on a flexible patch detect specific VOCs. ncsu.eduContinuous, non-invasive monitoring of emissions from plants.
PTR-MS Soft-ionization mass spectrometry for real-time VOC quantification. nih.govTracking rapid fluctuations in atmospheric concentrations.
Bio-inspired Sensor Utilizes engineered insect olfactory receptors for detection. inrae.frHighly sensitive and specific monitoring for pest management.
Optical Interferometry Measures differences in the refractive index of air caused by VOCs. frontiersin.orgVisualizing and determining the frequency of scent emission.

Exploration of Novel Biological Targets or Interactions

Beyond its potential role as a semiochemical, this compound may have other, as-yet-undiscovered biological activities. The interaction of small molecules with cellular machinery is a cornerstone of pharmacology and toxicology.

Future research should be directed towards:

Identifying Molecular Targets: Screening this compound against panels of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels, to identify specific interactions.

Cellular-Level Effects: Investigating its impact on cellular processes. Like other alcohols, it may affect the fluidity and integrity of cell membranes or interact with intracellular proteins, leading to downstream effects on cell signaling and metabolism. nih.govoup.comdroracle.ai Studies could assess its potential antimicrobial or cytotoxic properties.

Mechanism of Action Studies: If a biological activity is identified, the next step is to elucidate its mechanism of action. This could involve using techniques like functional proteomics and metabolomics to understand the global cellular response to exposure, or computational modeling to predict how the molecule binds to its target.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand which structural features are critical for its biological activity. This knowledge could guide the design of new molecules with enhanced or novel properties.

Q & A

Q. How can systematic literature reviews address gaps in this compound research?

  • Methodological Answer : Follow ’s framework for meta-analysis: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), (2) Use databases like SciFinder or Reaxys with search terms "this compound + synthesis/spectroscopy," and (3) Catalog contradictions (e.g., variable bioactivity reports) using ’s qualitative analysis principles .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for EC50_{50} determination. For small sample sizes, use non-parametric tests (Mann-Whitney U) to compare treatment groups. Reference ’s discussion on interpreting "surprising" results (e.g., unexpected toxicity thresholds) .

Q. How should researchers present conflicting data in publications to ensure transparency?

  • Methodological Answer : Adopt ’s guidelines: (1) Clearly state limitations (e.g., sample heterogeneity), (2) Use supplemental tables to catalog anomalies (e.g., outlier GC-MS runs), and (3) Discuss alternative hypotheses. For example, if NMR data conflicts with X-ray crystallography, propose conformational flexibility as a factor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.